molecular formula C12H17ClN2 B11797938 2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine

2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine

Cat. No.: B11797938
M. Wt: 224.73 g/mol
InChI Key: KWURMOCPCMNPOZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a 1-isopropylpyrrolidine moiety at position 3. This structure confers unique physicochemical properties, such as moderate lipophilicity and steric bulk, making it a candidate for pharmaceutical and agrochemical research.

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

2-chloro-5-(1-propan-2-ylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C12H17ClN2/c1-9(2)15-7-3-4-11(15)10-5-6-12(13)14-8-10/h5-6,8-9,11H,3-4,7H2,1-2H3

InChI Key

KWURMOCPCMNPOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC1C2=CN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with 1-isopropylpyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by nucleophilic substitution at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. This can involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various nucleophiles.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The chloro group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyridine ring critically influence molecular behavior. Below is a comparative analysis with key analogs:

Compound Name Substituent at Position 5 Molecular Weight (g/mol) Key Properties/Applications
2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine 1-Isopropylpyrrolidine ~238.7 (estimated) Moderate lipophilicity; research applications
(S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine 1-Methylpyrrolidine ~210.7 Higher polarity; laboratory research use
2-Chloro-5-(chloromethyl)pyridine Chloromethyl ~158.0 High reactivity; pesticide intermediate
2-Chloro-5-(difluoromethyl)pyridine Difluoromethyl ~163.6 Electron-withdrawing; agrochemical synthesis

Key Observations:

  • Steric and Lipophilic Effects : The 1-isopropyl group in the target compound increases steric hindrance and lipophilicity compared to the methyl group in (S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine . This may enhance membrane permeability in biological systems.
  • Reactivity : The chloromethyl substituent in 2-Chloro-5-(chloromethyl)pyridine renders it highly reactive, favoring its use as a pesticide precursor, whereas the pyrrolidine-containing analogs are more stable and suited for pharmaceutical research.

Biological Activity

2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine is a nitrogen-containing heterocyclic compound notable for its unique structural features, including a pyridine ring substituted with a chlorine atom and an isopropylpyrrolidine moiety. This compound, with a molecular weight of approximately 238.75 g/mol, has garnered attention for its potential biological activities, which may be influenced by its specific structural characteristics.

Structural Characteristics

The structure of this compound is illustrated below:

Molecular Formula C13H17ClN2\text{Molecular Formula C}_{13}\text{H}_{17}\text{ClN}_2

This compound's unique isopropyl substitution on the pyrrolidine ring is believed to significantly impact its biological interactions and receptor binding capabilities.

Biological Activities

Research suggests that this compound may exhibit various biological activities. Similar compounds have been studied for potential therapeutic effects, including:

  • Antidepressant Activity : Compounds with similar structures have shown promise in modulating neurotransmitter systems, potentially influencing mood and anxiety disorders.
  • Antinociceptive Effects : Some derivatives have demonstrated analgesic properties, indicating potential use in pain management.
  • Antimicrobial Properties : Certain pyridine derivatives possess antimicrobial activity, suggesting applications in treating infections.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds. The following table summarizes key structural features and potential biological activities of related compounds:

Compound NameStructure CharacteristicsUnique Features
2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridineChlorine at position 2, methyl at position 5Less complex structure
2-Chloro-5-(1-ethylpyrrolidin-2-yl)pyridineSimilar substitution patternContains ethyl instead of isopropyl
2-Chloro-5-(1-propylpyrrolidin-2-yl)pyridineSimilar substitution patternContains propyl instead of isopropyl
2-Chloro-5-(1-methylpiperidin-2-yl)pyridineChlorine at position 2, methyl at position 5Contains piperidine instead of pyrrolidine

The presence of different alkyl groups (methyl, ethyl, propyl) significantly influences the chemical properties and biological activities of these compounds.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of pyridine derivatives. For instance, a study indicated that similar compounds could act as inhibitors for various biological targets, including receptors involved in neurological functions and inflammatory responses.

  • Antidepressant Activity : A study on related pyrrolidine derivatives demonstrated their ability to inhibit the reuptake of serotonin and norepinephrine, suggesting potential antidepressant effects.
  • Analgesic Properties : Research has shown that certain pyridine derivatives exhibit significant antinociceptive effects in animal models, highlighting their potential for pain management therapies.
  • Antimicrobial Effects : Compounds structurally related to this compound have been tested against various bacterial strains, showing promising results in inhibiting microbial growth.

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